molecular formula C20H30N4O2S B5956157 1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B5956157
M. Wt: 390.5 g/mol
InChI Key: FCOSMXADVILCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a pyrazole ring, a thiomorpholine ring, and a phenoxy group

Preparation Methods

The synthesis of 1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the ethylamino group. The phenoxy group is then attached, and finally, the thiomorpholine ring is incorporated. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The ethylamino group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. The phenoxy and thiomorpholine rings contribute to the overall binding affinity and specificity of the compound .

Comparison with Similar Compounds

1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2S/c1-23-14-17(12-22-23)6-7-21-13-18-4-2-3-5-20(18)26-16-19(25)15-24-8-10-27-11-9-24/h2-5,12,14,19,21,25H,6-11,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOSMXADVILCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCNCC2=CC=CC=C2OCC(CN3CCSCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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